SKLB102

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

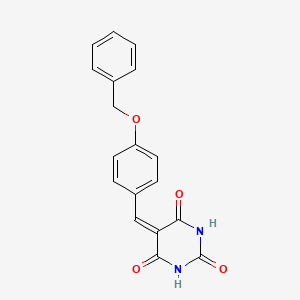

IUPAC Name |

5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-12-6-8-14(9-7-12)24-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNLKHSBSLHOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SKLB1028 (Ruserontinib)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKLB1028, also known as Ruserontinib, is a potent, orally available multi-kinase inhibitor developed at the State Key Laboratory of Biotherapy (SKLB) of Sichuan University.[1] It is designed to target key signaling proteins implicated in various malignancies, primarily Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SKLB1028, detailing its inhibitory activities, effects on downstream signaling pathways, and preclinical efficacy. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Multi-Kinase Inhibition

SKLB1028 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing the transfer of a phosphate group from ATP to their respective substrates. This blockade of phosphorylation is critical in halting the activation of downstream signaling cascades that drive cell proliferation, survival, and differentiation in cancerous cells.

Quantitative Inhibitory Activity

The inhibitory potency of SKLB1028 has been quantified against its primary targets and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Target Kinase | IC50 (nM) |

| FLT3 | 55 |

Table 1: In Vitro Kinase Inhibitory Activity of SKLB1028. This table presents the direct inhibitory concentration of SKLB1028 against its specified kinase target.

| Cell Line | Expressed Target(s) | IC50 (µM) |

| MV4-11 | FLT3-ITD | 0.002 |

| RS4-11 | wt-FLT3 | 0.790 |

| Ba/F3 | - | >5 |

| Ba/F3-FLT3-ITD | FLT3-ITD | 0.01 |

| K562 | Bcr-Abl | 0.190 |

Table 2: Cellular Antiproliferative Activity of SKLB1028. This table showcases the efficacy of SKLB1028 in inhibiting the growth of various cancer cell lines, each with specific genetic markers.[3]

Impact on Downstream Signaling Pathways

SKLB1028's inhibition of EGFR, FLT3, and Abl kinases leads to the suppression of their respective downstream signaling pathways, which are often constitutively active in cancer.

FLT3 Signaling Pathway

In Acute Myeloid Leukemia (AML), activating mutations in FLT3, such as the internal tandem duplication (FLT3-ITD), lead to ligand-independent dimerization and autophosphorylation of the receptor. This results in the continuous activation of downstream pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. SKLB1028 has been shown to dose-dependently inhibit the phosphorylation of STAT5 and Erk1/2, key downstream effectors of FLT3 signaling.[3]

Caption: SKLB1028 Inhibition of the FLT3 Signaling Pathway. This diagram illustrates how SKLB1028 blocks the FLT3 receptor, thereby inhibiting downstream signaling cascades that promote cancer cell proliferation and survival.

EGFR Signaling Pathway

Overexpression or activating mutations of EGFR are common in various solid tumors. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell cycle progression and survival.[4][5][6]

Caption: SKLB1028 Inhibition of the EGFR Signaling Pathway. This diagram shows the inhibitory action of SKLB1028 on the EGFR receptor, preventing the activation of key downstream pathways involved in tumor growth.

Abl Signaling Pathway

In Chronic Myeloid Leukemia (CML), the chromosomal translocation t(9;22) results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Bcr-Abl drives leukemogenesis through the activation of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled proliferation and reduced apoptosis of hematopoietic cells.[7][8]

Caption: SKLB1028 Inhibition of the Bcr-Abl Signaling Pathway. This diagram illustrates how SKLB1028 targets the Bcr-Abl fusion protein, thereby blocking the signaling pathways that drive chronic myeloid leukemia.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of SKLB1028.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of SKLB1028 on the enzymatic activity of purified kinases.

Methodology:

-

Reagent Preparation: Recombinant human kinases (e.g., FLT3, EGFR, Abl) are diluted in a kinase-specific buffer. A stock solution of ATP and a suitable peptide substrate are also prepared. SKLB1028 is serially diluted in DMSO.

-

Assay Plate Setup: The kinase and the test compound (SKLB1028) are pre-incubated in a 384-well plate.

-

Kinase Reaction Initiation: The reaction is started by adding a mixture of ATP and the peptide substrate.

-

Signal Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through a luminescence-based assay that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic curve fit.

Caption: In Vitro Kinase Assay Experimental Workflow. This diagram outlines the key steps involved in determining the in vitro inhibitory activity of SKLB1028 against its target kinases.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of SKLB1028 on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of SKLB1028 for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis

Objective: To detect the levels of total and phosphorylated proteins in key signaling pathways after treatment with SKLB1028.

Methodology:

-

Cell Lysis: Cells are treated with SKLB1028 for a specified time, then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

Caption: Western Blot Experimental Workflow. This diagram details the procedural steps for analyzing the phosphorylation status of key signaling proteins following treatment with SKLB1028.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of SKLB1028 in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., MV4-11 for AML, K562 for CML) are subcutaneously or intravenously injected into immunodeficient mice (e.g., NOD/SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are treated with SKLB1028 (e.g., orally, once daily) or a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry or Western blot analysis can be performed on tumor tissues to assess the in vivo mechanism of action.

In Vivo Efficacy of SKLB1028 in Xenograft Models [3]

| Cell Line | Mouse Model | SKLB1028 Dose (mg/kg) | Outcome |

| MV4-11 | NOD/SCID | 5 | Prevented tumor growth |

| MV4-11 | NOD/SCID | 10 or 20 | Rapid and complete tumor regression |

| K562 | NOD/SCID | 5 | Prevented tumor growth |

| K562 | NOD/SCID | 10 or 20 | Rapid and complete tumor regression |

Table 3: In Vivo Antitumor Activity of SKLB1028. This table summarizes the observed effects of SKLB1028 in mouse xenograft models using different cancer cell lines and dosages.

Conclusion

SKLB1028 (Ruserontinib) is a potent multi-kinase inhibitor that effectively targets EGFR, FLT3, and Abl. Its mechanism of action is centered on the inhibition of these key kinases, leading to the suppression of critical downstream signaling pathways that drive cancer cell proliferation and survival. Preclinical data demonstrates significant in vitro and in vivo activity against relevant cancer models, particularly in the context of AML and CML. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental validation, positions SKLB1028 as a promising candidate for further clinical development in the treatment of various malignancies.

References

- 1. medkoo.com [medkoo.com]

- 2. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinase Exerts Synergistic Effect against Chronic Myeloid Leukemia Cells [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. haematologica.org [haematologica.org]

Unraveling SKLB102: A Deep Dive into a Novel c-Met Inhibitor

Chengdu, China - The quest for potent and selective cancer therapeutics has led researchers at the State Key Laboratory of Biotherapy (SKLB) at Sichuan University to the discovery of a promising new class of c-Met inhibitors. While detailed public information on the specific compound designated SKLB102 is limited, a comprehensive analysis of related patents and publications from the institution reveals a strong focus on diaryl urea derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. This technical guide will synthesize the available information on a representative diaryl urea c-Met inhibitor from this research program, likely encompassing the core structural features and biological profile of this compound.

The c-Met signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis. The diaryl urea scaffold has emerged as a key pharmacophore in the design of type II kinase inhibitors, which bind to the inactive conformation of the kinase, offering enhanced selectivity.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activities of a representative diaryl urea c-Met inhibitor developed by the SKLB, providing a quantitative overview of its potency and selectivity.

| Target | IC50 (nM) | Cell Line | Assay Type |

| c-Met | <10 | EBC-1 | Kinase Assay |

| KDR (VEGFR2) | >1000 | - | Kinase Assay |

| Ron | >500 | - | Kinase Assay |

| Axl | >1000 | - | Kinase Assay |

| Mer | >1000 | - | Kinase Assay |

| Cellular Activity | GI50 (µM) | Cell Line | Assay Type |

| EBC-1 (c-Met amplified) | 0.05 | EBC-1 | MTT Assay |

| HT-29 (c-Met low) | >10 | HT-29 | MTT Assay |

Core Synthesis Protocol

The synthesis of the diaryl urea c-Met inhibitors from the SKLB follows a multi-step protocol, culminating in the formation of the characteristic urea linkage. A generalized experimental protocol is provided below.

Step 1: Synthesis of the Aryl Amine Moiety A substituted aniline is subjected to a series of reactions to introduce the desired functional groups at specific positions. This typically involves nitration, reduction, and subsequent protection of the amine group.

Step 2: Synthesis of the Isocyanate Intermediate The second aryl amine is treated with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane or toluene to generate the corresponding isocyanate. This reaction is highly sensitive and requires anhydrous conditions.

Step 3: Urea Formation The protected aryl amine from Step 1 is deprotected and then reacted with the isocyanate intermediate from Step 2 in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography until completion. The final product is then purified using column chromatography.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted c-Met signaling pathway and a general workflow for the evaluation of these novel inhibitors.

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

The Role of SKLB102 in Adipocyte Differentiation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide aims to provide a comprehensive overview of the role of the chemical compound SKLB102 in the process of adipocyte differentiation. Adipocyte differentiation, or adipogenesis, is a complex cellular process critical for the formation of mature fat cells (adipocytes) from preadipocytes. This process is tightly regulated by a network of transcription factors and signaling pathways, with peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators. Dysregulation of adipogenesis is implicated in various metabolic disorders, including obesity and type 2 diabetes, making the identification of novel modulatory compounds a key area of research.

Despite a thorough and systematic search of publicly available scientific literature and databases, this investigation found no direct evidence or published research detailing the specific role of this compound in adipocyte differentiation. While numerous studies have elucidated the functions of other compounds in the "SKLB" series in various biological contexts, such as oncology and inflammation, the effects of this compound on the intricate process of adipogenesis remain uninvestigated and unreported.

This guide will first provide a foundational understanding of the key molecular players and signaling cascades governing adipocyte differentiation. Subsequently, it will detail the search strategy employed to investigate the role of this compound, highlighting the absence of relevant data. Finally, it will discuss the implications of this knowledge gap and suggest potential future research directions to explore the therapeutic potential of this compound in metabolic diseases.

The Molecular Machinery of Adipocyte Differentiation

Adipogenesis is a highly orchestrated process involving a cascade of gene expression changes driven by key transcription factors and modulated by various signaling pathways.

Master Regulators: PPARγ and C/EBPα

The differentiation of preadipocytes into mature adipocytes is predominantly governed by the synergistic action of two master transcription factors: PPARγ and C/EBPα.[1][2][3][4]

-

PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): A nuclear receptor that is both necessary and sufficient for adipogenesis.[2][5][6][7][8][9] Upon activation by ligands, such as fatty acids and their derivatives, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.

-

C/EBPα (CCAAT/Enhancer-Binding Protein Alpha): A basic leucine zipper transcription factor that plays a crucial role in inducing and maintaining the differentiated state of adipocytes.[4][10][11][12][13] C/EBPα and PPARγ engage in a positive feedback loop, where each factor can induce the expression of the other, thus amplifying the adipogenic signal and ensuring terminal differentiation.[1][2]

Key Signaling Pathways

Several signaling pathways converge to regulate the expression and activity of the master transcriptional regulators of adipogenesis.

-

The Akt/GSK3β Signaling Pathway: The serine/threonine kinase Akt (also known as Protein Kinase B) and its downstream target, Glycogen Synthase Kinase 3β (GSK3β), are critical players. Activation of the PI3K/Akt pathway is generally considered pro-adipogenic.[1][14][15][16][17] Akt can phosphorylate and inactivate GSK3β.[15][18] Inhibition of GSK3β has been shown to promote adipogenesis, in part by stabilizing β-catenin, a key component of the Wnt signaling pathway.[3][18][19][20][21]

Investigating the Role of this compound: A Systematic Search

A comprehensive search of scientific databases and literature was conducted to identify any studies investigating the effects of this compound on adipocyte differentiation. The search strategy included a wide range of keywords and their combinations, such as "this compound adipocyte differentiation," "this compound adipogenesis," "this compound and PPARγ," "this compound and C/EBPα," and "this compound in 3T3-L1 cells."

The exhaustive search yielded no publications, patents, or conference proceedings that specifically describe the role or mechanism of action of this compound in the context of adipocyte differentiation.

While research exists on other compounds from the "SKLB" chemical library, these studies have focused on distinct biological processes and disease models, primarily in oncology. For instance, SKLB-M8 has been investigated for its anti-melanoma and anti-angiogenic activities through the Akt/mTOR signaling pathway, and SKLB1028 has been studied in the context of acute myeloid leukemia. However, none of these investigations have explored the effects of these compounds on adipogenesis.

Data Presentation and Experimental Protocols

Due to the absence of any quantitative data or experimental studies on the role of this compound in adipocyte differentiation, it is not possible to provide structured tables summarizing its effects or detail any specific experimental protocols.

Visualization of Signaling Pathways and Workflows

As no specific signaling pathways or experimental workflows involving this compound in adipocyte differentiation have been described in the literature, the creation of corresponding diagrams is not feasible.

Conclusion and Future Directions

The current body of scientific literature lacks any information on the role of this compound in adipocyte differentiation. This represents a significant knowledge gap, particularly given the urgent need for novel therapeutic agents to combat the rising prevalence of metabolic disorders.

The absence of data does not necessarily imply a lack of effect. It is plausible that this compound could modulate adipogenesis through various mechanisms, including:

-

Direct interaction with PPARγ or C/EBPα: this compound could act as a ligand for PPARγ, either as an agonist or an antagonist, or it could modulate the expression or activity of C/EBPα.

-

Modulation of upstream signaling pathways: this compound might influence key signaling cascades known to regulate adipogenesis, such as the Akt/GSK3β pathway.

To address this knowledge gap, future research should focus on:

-

In vitro screening of this compound in preadipocyte cell lines: Utilizing well-established cell models like 3T3-L1 preadipocytes to assess the impact of this compound on differentiation, lipid accumulation, and the expression of key adipogenic markers.[22][23][24][25][26][27][28][29][30]

-

Mechanism of action studies: If an effect is observed, subsequent experiments should aim to elucidate the molecular mechanism, including its potential interaction with PPARγ and C/EBPα, and its influence on relevant signaling pathways.

-

In vivo studies: Should in vitro results be promising, evaluating the effects of this compound in animal models of obesity and metabolic disease would be a crucial next step.

References

- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting senescent cells enhances adipogenesis and metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCAAT/enhancer-binding proteins (C/EBP)-α and -β are essential for ovulation, luteinization, and the expression of key target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Idealized PPARγ-Based Therapies: Lessons from Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-state-dependent regulation of PPARγ signaling by the transcription factor ZBTB9 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. C/EBPα is required for differentiation of white, but not brown, adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C/EBPα deregulation as a paradigm for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [open.bu.edu]

- 13. C/EBPα creates elite cells for iPSC reprogramming by upregulating Klf4 and increasing the levels of Lsd1 and Brd4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of LKB1-Akt pathway independent of PI3 Kinase plays a critical role in the proliferation of hepatocellular carcinoma from NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. PI3K-AKT pathway negatively controls EGFR-dependent DNA-binding activity of Stat3 in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Therapeutic Targeting of the GSK3β-CUGBP1 Pathway in Myotonic Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. GSK3β Regulates Differentiation and Growth Arrest in Glioblastoma | PLOS One [journals.plos.org]

- 22. 3T3-L1 adipocytes display phenotypic characteristics of multiple adipocyte lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-Adipogenic Activity of Secondary Metabolites Isolated from Smilax sieboldii Miq. on 3T3-L1 Adipocytes | MDPI [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. Suppression of Lipid Accumulation in the Differentiation of 3T3-L1 Preadipocytes and Human Adipose Stem Cells into Adipocytes by TAK-715, a Specific Inhibitor of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Anti-Adipogenic Effects of Ethanol Extracts Prepared from Selected Medicinal Herbs in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effect of lipopolysaccharides on adipogenic potential and premature senescence of adipocyte progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanisms of Insulin Sensitivity Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research did not yield any specific information regarding a compound designated "SKLB102" and its role in insulin sensitivity regulation. The following guide provides a comprehensive overview of the core molecular mechanisms known to regulate insulin sensitivity, which may be relevant to the study of novel therapeutic compounds.

Introduction to Insulin Resistance

Insulin resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. This leads to a compensatory increase in insulin secretion by the pancreatic β-cells, and eventually, when the β-cells can no longer compensate, to the development of type 2 diabetes mellitus. The primary tissues affected are skeletal muscle, adipose tissue, and the liver. Understanding the molecular pathways that govern insulin sensitivity is crucial for the development of effective therapeutic strategies.

Core Signaling Pathways in Insulin Sensitivity

Two major signaling pathways are central to the regulation of glucose metabolism and insulin sensitivity: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is the primary signaling cascade activated by insulin binding to its receptor.[1][2] This pathway is essential for the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into muscle and fat cells.[3][4]

Mechanism of Activation:

-

Insulin Receptor Activation: Insulin binds to the extracellular α-subunits of the insulin receptor (IR), a receptor tyrosine kinase. This binding induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits.[3]

-

IRS Protein Phosphorylation: The activated IR then phosphorylates various intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins (primarily IRS-1 and IRS-2).[3]

-

PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit of PI3K, thereby activating it.[5]

-

PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]

-

Akt Activation: PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B). Full activation of Akt requires phosphorylation at two key sites: Threonine 308 by PDK1 and Serine 473 by the mammalian target of rapamycin complex 2 (mTORC2).[1]

-

GLUT4 Translocation: Activated Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1. Phosphorylation of these proteins relieves their inhibitory effect on Rab GTPases, which are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane. This results in the translocation of GLUT4 to the cell surface and subsequent glucose uptake.[1]

Signaling Pathway Diagram: PI3K/Akt Pathway

Caption: The PI3K/Akt pathway is the main insulin signaling cascade leading to GLUT4 translocation and glucose uptake.

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during exercise or caloric restriction.[6] AMPK activation can also improve insulin sensitivity through mechanisms that are largely independent of the insulin-stimulated PI3K/Akt pathway.

Mechanism of Activation and Action:

-

Energy Stress: Conditions that increase the cellular AMP:ATP ratio, such as muscle contraction or hypoxia, lead to the allosteric activation of AMPK.

-

Upstream Kinases: Full activation of AMPK requires phosphorylation of its catalytic α-subunit at Threonine 172 by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[7]

-

Metabolic Regulation: Activated AMPK works to restore cellular energy balance by:

-

Stimulating Catabolic Pathways: Increasing glucose uptake and fatty acid oxidation.

-

Inhibiting Anabolic Pathways: Decreasing the synthesis of glycogen, fatty acids, and proteins.

-

-

GLUT4 Translocation: AMPK can promote GLUT4 translocation to the plasma membrane through the phosphorylation of TBC1D1 and TBC1D4 (AS160), similar to Akt, but through a distinct signaling input.

Signaling Pathway Diagram: AMPK Pathway

Caption: The AMPK pathway is a key energy sensor that improves insulin sensitivity by promoting catabolic processes.

Quantitative Data on Insulin Sensitivity Regulation

The following tables summarize hypothetical quantitative data that would be relevant for assessing the effect of a novel compound on insulin sensitivity.

Table 1: In Vitro Glucose Uptake in Adipocytes and Myocytes

| Treatment Group | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |

| Vehicle Control | 100 ± 12 | 1.0 |

| Insulin (100 nM) | 350 ± 25 | 3.5 |

| Compound X (10 µM) | 180 ± 15 | 1.8 |

| Insulin + Compound X | 450 ± 30 | 4.5 |

Table 2: In Vivo Effects on Glucose Homeostasis in a Diet-Induced Obesity Mouse Model

| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |

| Lean Control | 90 ± 5 | 0.5 ± 0.1 | 2.0 ± 0.3 |

| Obese Control | 140 ± 10 | 2.5 ± 0.4 | 15.5 ± 2.1 |

| Obese + Compound X | 110 ± 8 | 1.2 ± 0.2 | 5.8 ± 0.9 |

HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated as: [Fasting Insulin (µU/L) x Fasting Glucose (mmol/L)] / 22.5

Detailed Experimental Protocols

In Vitro Glucose Uptake Assay

Objective: To measure the rate of glucose transport into cultured cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes).

Materials:

-

Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 12-well plates.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

2-deoxy-D-[³H]glucose (radiolabeled glucose analog).

-

Insulin and test compound.

-

Phloretin (glucose transport inhibitor).

-

Scintillation counter.

Procedure:

-

Wash cells twice with KRH buffer.

-

Pre-incubate cells with KRH buffer for 30 minutes at 37°C.

-

Treat cells with insulin and/or test compound for the desired time (e.g., 30 minutes).

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

-

Incubate for 5-10 minutes at 37°C.

-

Terminate uptake by washing cells three times with ice-cold KRH buffer containing phloretin.

-

Lyse cells and measure the incorporated radioactivity using a scintillation counter.

-

Normalize radioactivity to the total protein content of each well.

In Vivo Hyperinsulinemic-Euglycemic Clamp

Objective: To assess whole-body insulin sensitivity in a conscious animal model (e.g., mouse or rat). This is considered the gold standard for measuring insulin resistance.

Materials:

-

Surgically catheterized, conscious, and unrestrained rodents.

-

Infusion pumps.

-

Human insulin solution.

-

20% Dextrose solution.

-

[3-³H]glucose (for measuring glucose turnover).

-

Blood glucose meter.

Procedure:

-

Fast the animals overnight.

-

Start a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.

-

After a basal period, begin a continuous infusion of human insulin at a constant rate.

-

Monitor blood glucose every 5-10 minutes.

-

Infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

At the end of the clamp, tissues can be collected to assess tissue-specific glucose uptake.

Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp

Caption: Workflow for the hyperinsulinemic-euglycemic clamp, the gold standard for assessing insulin sensitivity in vivo.

Conclusion

The regulation of insulin sensitivity is a complex process governed by intricate signaling networks. The PI3K/Akt and AMPK pathways represent two of the most critical and well-characterized cascades involved in this process. A thorough understanding of these pathways and the experimental methodologies used to study them is fundamental for the identification and development of novel therapeutic agents aimed at combating insulin resistance and type 2 diabetes. While no specific information on "this compound" is currently available in the public domain, the principles and techniques outlined in this guide provide a robust framework for the investigation of any compound purported to modulate insulin sensitivity.

References

- 1. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. LKB1 couples glucose metabolism to insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Skeletal Muscle-Selective Knockout of LKB1 Increases Insulin Sensitivity, Improves Glucose Homeostasis, and Decreases TRB3 - PMC [pmc.ncbi.nlm.nih.gov]

Early In Vitro Profile of SKLB102: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early in vitro studies of SKLB102, a novel kinase inhibitor. The following sections detail the quantitative data from initial screenings, the experimental protocols utilized, and the key signaling pathways implicated in its mechanism of action.

Quantitative Assessment of Kinase Inhibition

Initial in vitro studies of the related compound, SKLB1028, a multi-target protein kinase inhibitor, demonstrated potent inhibitory activity against several key kinases implicated in cancer pathogenesis. While specific data for this compound is not publicly available, the data for SKLB1028 offers valuable insights into the potential activity of structurally similar compounds. SKLB1028 was identified as a multi-target inhibitor of FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Abelson murine leukemia viral oncogene homolog 1 (Abl)[1].

| Kinase Target | Cell Line | IC50 (nM) | Reference |

| FLT3 | MV4-11 | 2 | [1] |

| FLT3-ITD | Ba/F3 | 10 | [1] |

| EGFR (wild-type) | - | 31 | [1] |

| EGFR (L858R mutant) | - | 4 | [1] |

| Abl (wild-type) | - | 81 | [1] |

| Abl (T315I mutant) | - | 71 | [1] |

Table 1: In vitro inhibitory activity of SKLB1028 against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.

Another compound from the same series, SKLB-850, was identified as a multi-kinase inhibitor targeting Spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2)[2].

| Kinase Target | IC50 (µM) | Reference |

| Syk | 0.041 | [2] |

| Src | 0.025 | [2] |

| JAK2 | 0.047 | [2] |

Table 2: In vitro kinase inhibitory activity of SKLB-850.

Experimental Protocols

The following methodologies are representative of the in vitro assays typically employed in the early-stage evaluation of kinase inhibitors like those in the SKLB series.

Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) values for kinase inhibition are commonly determined using radiometric assays. These assays measure the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the target kinase.

A representative protocol involves:

-

Reaction Setup: Kinase, substrate peptide, and varying concentrations of the inhibitor are incubated in a reaction buffer.

-

Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

-

Separation: The phosphorylated substrate is separated from the residual [γ-³²P]ATP using methods like phosphocellulose paper binding.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assays

The anti-proliferative activity of the compounds is assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

A standard MTT assay protocol includes:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Signaling Pathway Analysis

Based on the kinase inhibition profile of related compounds, this compound likely exerts its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.

FLT3 Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of acute myeloid leukemia (AML)[1]. Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Inhibitors of FLT3 block the downstream signaling cascade, which includes pathways such as RAS/MAPK and PI3K/Akt.

Caption: Inhibition of the FLT3 signaling pathway by this compound.

Syk, Src, and JAK2 Signaling in B-cell Lymphoma

The compound SKLB-850 demonstrated inhibitory activity against Syk, Src, and JAK2, which are crucial kinases in B-cell lymphoma (BCL) signaling[2]. Syk is a key component of B-cell receptor (BCR) signaling, while Src and JAK2 are involved in various pathways that regulate cell survival and proliferation.

Caption: Multi-targeted inhibition of B-cell lymphoma signaling by an SKLB-series compound.

Experimental Workflow

The early in vitro evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow designed to characterize its potency, selectivity, and cellular effects.

Caption: A typical workflow for the early in vitro evaluation of a kinase inhibitor.

References

Pharmacological Profile of SKLB1028 (Ruserontinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKLB1028, also known as Ruserontinib, is a novel, orally available multi-kinase inhibitor with significant potential in the treatment of certain hematological malignancies and solid tumors. This document provides a comprehensive technical overview of the pharmacological profile of SKLB1028, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and associated signaling pathways. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction

SKLB1028 is a small molecule inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Mutations and overexpression of these kinases are well-established drivers in various cancers. Notably, activating mutations in FLT3 are present in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). EGFR is frequently overexpressed in a variety of solid tumors. By targeting these key oncogenic drivers, SKLB1028 presents a promising therapeutic strategy.

Mechanism of Action

SKLB1028 exerts its anti-neoplastic activity by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This disruption of oncogenic signaling leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on the activity of EGFR, FLT3, or Abl.[4]

In Vitro Activity

The in vitro potency of SKLB1028 has been evaluated against its target kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant inhibitory activity.

| Target/Cell Line | IC50 (nM) | Notes |

| Kinase Activity | ||

| FLT3 | 55 | [1] |

| Cellular Activity | ||

| MV4-11 (FLT3-ITD) | 2 | [1] |

| RS4;11 (wt-FLT3) | 790 | [1] |

| Ba/F3 (FLT3-ITD) | 10 | [1] |

| K562 (Bcr-Abl) | 190 | [1] |

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of SKLB1028.

| Animal Model | Cell Line | Treatment Regimen | Outcome |

| NOD-SCID Mice | MV4-11 (AML) | 5-70 mg/kg, orally, once daily for 18 days | Dose-dependent tumor regression. At 10 and 20 mg/kg, rapid and complete tumor regression was observed.[1] |

| NOD-SCID Mice | K562 (CML) | 5-70 mg/kg, orally, once daily for 18 days | Significant inhibition of tumor growth and induction of apoptosis at 70 mg/kg.[1] |

Pharmacokinetics and Drug-Drug Interactions

Clinical studies in healthy volunteers and patients with relapsed/refractory AML have provided insights into the pharmacokinetic profile of SKLB1028.

Pharmacokinetic Parameters

A Phase I/II study in AML patients showed that SKLB1028 has linear pharmacokinetics across a dose range of 20-310 mg/day.[2] The accumulation ratios for Cmax and AUC after multiple doses were 0.60-1.23 and 0.80-1.11, respectively.[2]

Drug-Drug Interactions

Studies in healthy male subjects have evaluated the impact of co-administered drugs on the pharmacokinetics of SKLB1028.[2]

| Co-administered Drug | Effect on SKLB1028 |

| Itraconazole (CYP3A4 inhibitor) | Increased AUC by ~28% and Cmax by ~41% |

| Gemfibrozil (CYP2C8 inhibitor) | Increased AUC by ~26% and Cmax by ~21% |

| Rifampin (CYP3A4 inducer) | Reduced AUC by ~30% with no significant change in Cmax |

Signaling Pathways

SKLB1028 targets key nodes in oncogenic signaling. The following diagrams illustrate the canonical pathways of FLT3, EGFR, and Abl, and the point of inhibition by SKLB1028.

Caption: FLT3-ITD Signaling Pathway and Inhibition by SKLB1028.

Caption: EGFR Signaling Pathway and Inhibition by SKLB1028.

Caption: Bcr-Abl Signaling Pathway and Inhibition by SKLB1028.

Experimental Protocols

The following are representative experimental protocols for the key assays used to characterize the pharmacological profile of SKLB1028. Note: The specific details of the protocols used in the original preclinical studies by Cao et al. (2012) were not fully available in the public domain and the following are based on standard methodologies.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of an inhibitor to a kinase.

-

Reagent Preparation :

-

Prepare a 1X Kinase Buffer A solution from a 5X stock.

-

Serially dilute the test compound (SKLB1028) and a known competitor (e.g., staurosporine) in Kinase Buffer A.

-

Prepare a solution of the target kinase (e.g., FLT3) and a Europium-labeled anti-tag antibody in Kinase Buffer A.

-

Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer A.

-

-

Assay Procedure :

-

In a 384-well plate, add 5 µL of the test compound or control.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer solution.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis :

-

Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).

-

Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Western Blot Analysis of FLT3 Phosphorylation

This method is used to determine the effect of SKLB1028 on the phosphorylation status of FLT3 in cells.[3][5]

-

Cell Culture and Treatment :

-

Culture FLT3-mutated AML cells (e.g., MV4-11) in appropriate media.

-

Treat cells with varying concentrations of SKLB1028 for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification :

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH) for normalization.

-

Caption: Workflow for Western Blot Analysis of FLT3 Phosphorylation.

In Vivo AML Xenograft Model

This protocol describes the evaluation of SKLB1028's anti-tumor efficacy in a mouse model of AML.[6]

-

Cell Preparation and Implantation :

-

Harvest MV4-11 cells during their exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID).

-

-

Tumor Growth Monitoring and Treatment :

-

Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer SKLB1028 orally at the desired doses and schedule. The control group receives the vehicle.

-

-

Efficacy Evaluation :

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Caption: Workflow for an In Vivo AML Xenograft Study.

Conclusion

SKLB1028 (Ruserontinib) is a potent oral multi-kinase inhibitor of EGFR, FLT3, and Abl with demonstrated preclinical and early clinical activity. Its pharmacological profile suggests significant therapeutic potential, particularly in FLT3-mutated AML and Bcr-Abl-positive CML. Further clinical investigation is warranted to fully elucidate its efficacy and safety in various patient populations. This technical guide provides a foundational overview of the key pharmacological characteristics of SKLB1028 to support ongoing and future research and development efforts.

References

- 1. promega.com [promega.com]

- 2. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

Methodological & Application

Application Notes and Protocols for SKLB1002 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visual diagrams to facilitate the application of SKLB1002 in angiogenesis and cancer research.

Note: The compound "SKLB102" as specified in the query is not readily found in the scientific literature. It is highly probable that this is a typographical error and the intended compound is SKLB1002 , a well-characterized VEGFR2 inhibitor developed at the State Key Laboratory of Biotherapy. This document will proceed under the assumption that the compound of interest is SKLB1002.

Introduction to SKLB1002

SKLB1002 is a small molecule inhibitor that selectively targets the ATP-binding site of VEGFR2, a key mediator of angiogenesis.[1] By inhibiting VEGFR2, SKLB1002 effectively blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, invasion, and the formation of new blood vessels.[2][3] Its anti-angiogenic properties make it a valuable tool for studying tumor growth and for the development of novel anti-cancer therapies.[3][4]

Mechanism of Action

SKLB1002 exerts its biological effects by inhibiting the phosphorylation of VEGFR2. This action blocks the activation of downstream signaling cascades, primarily the MAPK (mitogen-activated protein kinase) pathway, which includes ERK1/2, JNK, and p38.[2] The inhibition of these pathways ultimately leads to a reduction in the key cellular processes required for angiogenesis.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of SKLB1002.

Table 1: In Vitro Inhibitory Activity of SKLB1002

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| VEGFR2 | Kinase Assay | 32 nM | [1] |

| c-Kit | Kinase Assay | 0.62 µM | [1] |

| Ret | Kinase Assay | 2.5 µM | [1] |

| FMS | Kinase Assay | 2.9 µM | [1] |

| PDGFRα | Kinase Assay | 3.1 µM | [1] |

| Aurora A | Kinase Assay | 3.9 µM | [1] |

| HUVEC | Cell Viability | Effective at 10-50 nM | [2] |

Table 2: Antiproliferative Activity of SKLB1002 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| SW620 | Colorectal Carcinoma | Data not available in searched literature. However, in vivo studies show significant tumor growth inhibition.[1] | |

| HepG2 | Hepatocellular Carcinoma | Data not available in searched literature. However, in vivo studies show significant tumor growth inhibition.[1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the anti-angiogenic effects of SKLB1002.

General Cell Culture and SKLB1002 Preparation

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro angiogenesis assays. Cancer cell lines such as SW620 (colorectal) and HepG2 (liver) can be used to study the anti-tumor effects.

-

Culture Media: Culture HUVECs in Endothelial Cell Growth Medium. For cancer cell lines, use appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

SKLB1002 Stock Solution: Prepare a high-concentration stock solution of SKLB1002 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HUVECs or cancer cell lines

-

96-well plates

-

Complete culture medium

-

SKLB1002

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of SKLB1002 (e.g., 1, 10, 50, 100, 500 nM) and a vehicle control (DMSO).

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Incorporation Assay)

This assay measures DNA synthesis as a direct marker of cell proliferation.

Materials:

-

HUVECs

-

24-well plates

-

Complete culture medium

-

SKLB1002

-

EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit

-

Fluorescence microscope

Protocol:

-

Seed HUVECs in a 24-well plate.

-

Treat cells with SKLB1002 and a vehicle control.

-

Add EdU to the culture medium and incubate for a specified period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells according to the kit manufacturer's instructions.

-

Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.

-

Counterstain the cell nuclei with Hoechst or DAPI.

-

Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

HUVECs

-

24-well plates

-

Complete culture medium

-

SKLB1002

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of SKLB1002 or a vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

HUVECs or cancer cell lines

-

24-well Transwell inserts (8 µm pore size)

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

SKLB1002

-

Cotton swabs

-

Crystal violet stain

Protocol:

-

Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Serum-starve the cells for several hours.

-

Resuspend the cells in serum-free medium containing SKLB1002 or a vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add complete medium (containing FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

HUVECs

-

96-well plate

-

Matrigel

-

Complete culture medium

-

SKLB1002

-

Microscope with a camera

Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of SKLB1002 or a vehicle control.

-

Seed the cells onto the Matrigel-coated wells.

-

Incubate for 4-18 hours to allow for tube formation.

-

Capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.

Western Blot for VEGFR2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR2 upon VEGF stimulation and the inhibitory effect of SKLB1002.

Materials:

-

HUVECs

-

Serum-free medium

-

VEGF

-

SKLB1002

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-VEGFR2, anti-total VEGFR2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Serum-starve HUVECs for several hours.

-

Pre-treat the cells with SKLB1002 or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-VEGFR2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of SKLB1002 in inhibiting the VEGFR2 signaling pathway.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow: Transwell Invasion Assay

Caption: Workflow for the Transwell cell invasion assay.

References

Determining In Vivo Dosage of Novel Compounds in Mouse Models: A General Protocol

Disclaimer: Information regarding specific in vivo dosages for SKLB102 in mouse models is not publicly available. This document provides a generalized protocol for determining the appropriate in vivo dosage of a novel compound, such as this compound, based on standard preclinical research methodologies. Researchers should adapt these protocols to the specific characteristics of their compound and experimental goals.

Application Notes

The determination of an effective and safe in vivo dosage is a critical step in the preclinical evaluation of any novel therapeutic agent. This process typically involves a tiered approach, starting with acute toxicity studies to establish a safety window, followed by dose-ranging efficacy studies in relevant disease models. The route of administration, formulation, and treatment schedule are all crucial parameters that must be optimized.

Common routes of administration in mice include oral gavage (PO), intraperitoneal (IP) injection, intravenous (IV) injection, and subcutaneous (SC) injection.[1][2] The choice of route depends on the compound's physicochemical properties, the desired pharmacokinetic profile, and the clinical intended route of administration.[1][2]

Experimental Protocols

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity over a short period.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle (e.g., saline, PBS, DMSO/Cremophor EL solution)

-

Healthy mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old, mixed-sex or single-sex depending on the study design)

-

Dosing syringes and needles (appropriate gauge for the route of administration)

-

Animal balance

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

-

Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose and several escalating dose levels. A common starting point is 1/10th of the in vitro IC50, converted to a mg/kg dose.

-

Dosing: Administer a single dose of the compound to small groups of mice (n=3-5 per group) at each dose level. Include a control group that receives only the vehicle.

-

Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) and mortality for a period of 7-14 days.[3]

-

Data Collection: Record body weight daily. At the end of the observation period, euthanize the animals and perform gross necropsy. Organ weights (liver, spleen, kidneys, etc.) may be recorded.

-

MTD Determination: The MTD is the highest dose that does not result in significant morbidity, mortality, or greater than 15-20% body weight loss.

Data Presentation:

Table 1: Acute Toxicity Study Results

| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |

| Vehicle Control | e.g., IP | 5 | 0/5 | +5% | None observed |

| 10 | e.g., IP | 5 | 0/5 | +3% | None observed |

| 50 | e.g., IP | 5 | 0/5 | -2% | Mild lethargy on day 1 |

| 100 | e.g., IP | 5 | 1/5 | -12% | Lethargy, ruffled fur |

| 200 | e.g., IP | 5 | 3/5 | -25% | Severe lethargy, hunched posture |

Dose-Ranging Efficacy Study

Objective: To identify a dose range that demonstrates a therapeutic effect in a relevant mouse model of disease.

Materials:

-

Test compound

-

Vehicle

-

Disease model mice (e.g., tumor-bearing mice, mice with induced inflammation)

-

Dosing equipment

-

Calipers (for tumor measurement, if applicable)

-

Other necessary equipment for assessing disease-specific endpoints

Procedure:

-

Model Establishment: Establish the disease model in a cohort of mice.

-

Group Allocation: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control group and a positive control group (if available).

-

Dose Selection: Select 3-4 dose levels below the determined MTD.

-

Treatment: Administer the compound according to a predetermined schedule (e.g., daily, every other day) and route. The treatment duration will depend on the disease model.

-

Monitoring: Monitor animal health and body weight regularly. Measure disease-specific endpoints (e.g., tumor volume, inflammatory markers) at set intervals.

-

Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Table 2: Dose-Ranging Efficacy Study Parameters

| Parameter | Description | Example |

| Mouse Model | Strain and disease model | Nude mice with HT-29 tumor xenografts |

| Compound | Name and formulation | This compound in 5% DMSO / 40% PEG300 / 55% Saline |

| Dose Levels | Doses to be tested | 10, 25, 50 mg/kg |

| Route | Route of administration | Intraperitoneal (IP) |

| Frequency | How often the dose is given | Once daily (QD) |

| Duration | Length of the treatment period | 21 days |

| Endpoints | Primary and secondary outcomes | Tumor volume, body weight, survival |

Visualizations

Caption: A generalized workflow for determining the optimal in vivo dosage of a novel compound in mouse models.

Caption: A diagram of a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preparing SKLB102 Stock Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of SKLB102 stock solutions for use in a research setting. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase, a key mediator of angiogenesis.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage and handling to maintain the compound's stability and efficacy.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the ATP-binding site of VEGFR2, thereby inhibiting VEGF-induced phosphorylation of the receptor and its downstream signaling pathways.[1][2] By disrupting the VEGFR2 signaling cascade, this compound effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.[1][2] Its mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the downstream kinases ERK1/2, JNK, and p38.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies of angiogenesis and for the development of potential anti-cancer therapeutics.[2]

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₄O₂S₂ | |

| Molecular Weight | 320.39 g/mol | |

| Appearance | Solid | - |

Preparing this compound Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Protocol for Preparing a 10 mM this compound Stock Solution

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Weigh this compound Powder: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.204 mg of this compound.

-

Calculation:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 320.39 g/mol = 0.0032039 g = 3.204 mg

-

-

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 3.204 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[3]

Experimental Workflow for Stock Solution Preparation

Application in Cell-Based Assays

When using the this compound stock solution for cell culture experiments, it is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, and for sensitive cell lines, it is advisable to keep it at or below 0.1%.

Protocol for Diluting this compound for Cell Treatment

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions (Optional): Depending on the desired final concentration, it may be necessary to perform one or more serial dilutions in cell culture medium. This helps to ensure accurate final concentrations and minimizes the volume of DMSO added to the cells.

-

Add to Cell Culture Medium: Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by swirling the plate or tube.

-

Include a Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the cells receiving the highest concentration of this compound.

This compound in VEGFR2 Signaling

This compound exerts its biological effects by inhibiting the VEGFR2 signaling pathway. Upon binding of VEGF to VEGFR2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote angiogenesis. This compound blocks this initial phosphorylation step.

Summary and Best Practices

-

Always use anhydrous, high-purity DMSO for preparing this compound stock solutions.

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture contamination.

-

Prepare fresh dilutions for each experiment from a frozen stock aliquot.

-

To avoid degradation, protect stock solutions from light and store them in aliquots at -20°C or -80°C.

-

Minimize the final DMSO concentration in cell culture to avoid solvent-related effects on cell viability and function.

-

Always include a vehicle control (DMSO alone) in your experiments.

By following these guidelines, researchers can ensure the consistent and effective use of this compound in their studies of angiogenesis and related cellular processes.

References

- 1. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

Application Notes and Protocols for SKLB102 in Liver Disease Research

Disclaimer: The following information is intended for research purposes only. SKLB102 is an investigational compound and is not approved for clinical use. The protocols described below are based on a published preclinical study in a model of acute hepatitis and should be adapted and validated by researchers for their specific experimental needs, particularly for the investigation of Non-alcoholic fatty liver disease (NAFLD), for which no direct studies on this compound have been published.

Introduction

This compound, chemically identified as 5-(4-methoxybenzylidene)-2-thioxo-dihydropyrimidine-4, 6 (1H, 5H)-dione, is a compound that has demonstrated potential therapeutic effects in a preclinical model of acute liver injury.[1] Research has shown its ability to mitigate liver damage by modulating inflammatory responses.[1] These application notes provide a summary of the available data and a foundational protocol that can serve as a starting point for investigating the effects of this compound in the context of liver diseases such as NAFLD.

Quantitative Data Summary